Quinazoline, 6-chloro-2-(2-naphthalenyl)-4-phenyl-
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Overview
Description
Quinazoline, 6-chloro-2-(2-naphthalenyl)-4-phenyl- is a heterocyclic aromatic organic compound. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure includes a quinazoline core substituted with a chlorine atom at the 6th position, a naphthalenyl group at the 2nd position, and a phenyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 6-chloro-2-(2-naphthalenyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzonitrile, the compound can be synthesized through a series of reactions involving chlorination, naphthylation, and phenylation steps. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of Quinazoline, 6-chloro-2-(2-naphthalenyl)-4-phenyl- may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 6-chloro-2-(2-naphthalenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Quinazoline, 6-chloro-2-(2-naphthalenyl)-4-phenyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Quinazoline, 6-chloro-2-(2-naphthalenyl)-4-phenyl- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, disrupting cellular processes and leading to therapeutic effects. The exact pathways and targets depend on the specific context of its use, such as cancer treatment or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, lacking the specific substitutions.
6-Chloroquinazoline: Similar structure but without the naphthalenyl and phenyl groups.
2-Naphthylquinazoline: Lacks the chlorine and phenyl substitutions.
4-Phenylquinazoline: Lacks the chlorine and naphthalenyl substitutions.
Uniqueness
Quinazoline, 6-chloro-2-(2-naphthalenyl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine, naphthalenyl, and phenyl groups enhances its reactivity and potential for diverse applications, setting it apart from other quinazoline derivatives.
Properties
CAS No. |
773857-22-0 |
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Molecular Formula |
C24H15ClN2 |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
6-chloro-2-naphthalen-2-yl-4-phenylquinazoline |
InChI |
InChI=1S/C24H15ClN2/c25-20-12-13-22-21(15-20)23(17-7-2-1-3-8-17)27-24(26-22)19-11-10-16-6-4-5-9-18(16)14-19/h1-15H |
InChI Key |
GHALDVZKMRLOOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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